molecular formula C16H19N5O2S2 B2802809 2-isopropyl-1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034390-27-5

2-isopropyl-1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2802809
CAS No.: 2034390-27-5
M. Wt: 377.48
InChI Key: BUPJKIIHKUKZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS: 2034390-27-5) is a heterocyclic sulfonamide compound with the molecular formula C₁₆H₁₉N₅O₂S₂ and a molecular weight of 377.4844 g/mol . Its structure comprises a central imidazole ring substituted with a sulfonamide group at position 4, an isopropyl group at position 2, and a methyl group at position 1. The sulfonamide nitrogen is further functionalized with a pyrazine-thiophene hybrid moiety, introducing π-conjugated aromatic systems that may influence electronic properties and biological interactions.

Properties

IUPAC Name

1-methyl-2-propan-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S2/c1-11(2)16-20-14(10-21(16)3)25(22,23)19-9-12-15(18-7-6-17-12)13-5-4-8-24-13/h4-8,10-11,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPJKIIHKUKZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isopropyl-1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide, with the CAS number 2034390-27-5, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is C16H19N5O2S2C_{16}H_{19}N_{5}O_{2}S_{2} with a molecular weight of 377.5 g/mol. The structure includes an imidazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number2034390-27-5
Molecular FormulaC₁₆H₁₉N₅O₂S₂
Molecular Weight377.5 g/mol

Antiviral Activity

Research indicates that derivatives of imidazole, including the target compound, exhibit promising antiviral properties. Specifically, studies have shown that compounds containing imidazole moieties can inhibit viral replication by targeting viral enzymes such as RNA polymerases and reverse transcriptases. In vitro studies have demonstrated that modifications to the imidazole structure can enhance antiviral efficacy against various viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant activity against a range of bacterial pathogens. For instance, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's mechanism of action appears to involve the inhibition of biofilm formation and interference with bacterial DNA gyrase activity.

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties as well. Studies suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The specific activity of this compound in cancer models remains to be fully elucidated but shows potential based on structural analogs.

Case Studies

Several case studies highlight the biological activity of imidazole derivatives:

  • Antiviral Efficacy : A study demonstrated that a related imidazole derivative inhibited HCV NS5B polymerase with an IC50 value of 0.35 μM, showcasing its potential as a therapeutic agent against viral infections .
  • Antimicrobial Testing : In a comprehensive evaluation of thiazol and thiophene-containing compounds, the tested derivatives exhibited significant bactericidal activity with MIC values ranging from 0.22 to 0.25 μg/mL against multiple pathogens .
  • Cytotoxicity Assessment : Hemolytic assays indicated low cytotoxicity for these compounds, with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development .

Scientific Research Applications

Biological Activities

  • Antiviral Activity : Recent studies have indicated that compounds similar to this sulfonamide exhibit antiviral properties. For instance, derivatives of pyrazine have shown effectiveness against viruses such as HIV and measles virus, suggesting that the imidazole-sulfonamide structure may also possess similar antiviral capabilities .
  • Antimicrobial Properties : Sulfonamides are historically recognized for their antibacterial effects. The incorporation of heterocycles like thiophene and pyrazine could enhance the antimicrobial spectrum of this compound, offering potential against resistant bacterial strains.
  • Anticancer Potential : Research into related imidazole derivatives has demonstrated cytotoxic effects on various cancer cell lines. The unique substituents in this compound may contribute to selective toxicity towards cancer cells while sparing normal cells, thus warranting further investigation in cancer therapy .

Antiviral Efficacy

A study conducted on related pyrazine derivatives indicated significant inhibition of HIV replication in vitro, with effective concentrations being lower than those required for traditional antiviral drugs . This suggests that the compound could be optimized for enhanced antiviral activity.

Antimicrobial Testing

In a comparative study of various sulfonamides, a derivative with similar structural characteristics exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than that of conventional antibiotics, indicating potential for use in treating resistant infections.

Cancer Cell Line Studies

Research involving imidazole derivatives has shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve induction of apoptosis and cell cycle arrest at specific checkpoints .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Feature 2-Isopropyl-1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)
Core heterocycle Imidazole Pyrrole
Functional group Sulfonamide Carboxamide
Substituents Thiophene-pyrazine, isopropyl, methyl Trifluoromethyl-pyridine, methyl-imidazole
Molecular formula C₁₆H₁₉N₅O₂S₂ C₁₉H₂₀F₃N₅O
Molecular weight (g/mol) 377.48 391.39
Synthetic yield Not reported 35% (off-white solid)
Purity (HPLC) Not reported 98.67%

Key Observations

Heterocyclic Core :

  • The target compound employs an imidazole ring, which is more basic and polar than the pyrrole core of Compound 41. Imidazole’s dual nitrogen atoms enable hydrogen bonding and metal coordination, whereas pyrrole’s aromaticity may enhance π-π stacking interactions .

Functional Group Differences: The sulfonamide group in the target compound is a strong hydrogen-bond acceptor/donor, often critical for binding to serine proteases or carbonic anhydrases. sulfonamide’s pKa ~10) .

Aromatic Substituents: The thiophene-pyrazine moiety in the target compound introduces sulfur-containing aromaticity, which may enhance lipophilicity and redox activity.

Synthetic Accessibility: Compound 41 was synthesized in moderate yield (35%) with high purity (98.67% HPLC), suggesting optimized reaction conditions. No synthetic details are available for the target compound, but its structural complexity implies challenges in regioselective sulfonamide formation and purification .

Theoretical Implications

  • Electronic Effects : The thiophene and pyrazine groups in the target compound may delocalize electron density, altering its reactivity compared to Compound 41’s electron-deficient trifluoromethyl-pyridine.
  • Solubility : The sulfonamide group likely increases aqueous solubility relative to Compound 41’s carboxamide, though this depends on counterion selection and crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.